1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(6-chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c1-5(12)7-2-10-8-11(7)3-6(9)4-13-8/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSGAOCDJQLWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1CC(=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743593 | |
| Record name | 1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30493-40-4 | |
| Record name | 1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization to Form the Imidazo[2,1-b]oxazine Core
- Starting from appropriately substituted aminophenols or related precursors, the imidazo[2,1-b]oxazine ring is formed via intramolecular cyclization.
- For example, reaction of 2-amino-4-chlorophenol with reagents such as benzyl chloroformate or acetic anhydride under basic aqueous conditions (NaHCO3 or NaOH) at room temperature leads to cyclized intermediates bearing the oxazine ring with the 6-chloro substituent.
- The reaction times typically range from 15 minutes to 15 hours depending on the reagent and conditions.
- The products are isolated by precipitation upon acidification and purified by filtration and washing.
Introduction of the Ethanone Group at the 3-Position
- Acylation reactions are employed to introduce the ethanone moiety at the 3-position of the imidazo-oxazine ring.
- Acetic anhydride or acetyl chloride can be used as acetylating agents.
- The acylation is performed in aqueous or organic solvents, often at room temperature or with mild heating.
- The reaction is monitored to avoid over-acylation or side reactions.
- The final product is obtained as a solid after filtration and drying.
Alternative Routes Involving Thioester Intermediates and Oxidation
- Some synthetic routes involve the formation of thioester intermediates by treatment with potassium thioacetate (KSAc) in dimethylformamide (DMF), followed by saponification and cyclization using aqueous NaOH in methanol.
- Subsequent oxidation steps using oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or Dess-Martin periodinane allow for functional group transformations leading to the target compound or its analogs.
- These routes provide access to derivatives with modifications at the sulfur or oxygen atoms in the ring system, affecting the biological activity.
Representative Reaction Scheme Summary
Detailed Research Findings
- The substitution at the 6-position with chlorine is crucial for biological activity and is introduced early in the synthesis via the choice of starting aminophenol derivative.
- The cyclization conditions are mild, typically carried out at room temperature in aqueous bicarbonate solutions, which minimizes side reactions and facilitates purification.
- Acylation to form the ethanone group is efficient with acetic anhydride, yielding the desired ketone functionality without significant by-products.
- Oxidation reactions using mCPBA and Dess-Martin periodinane are selective and high-yielding, allowing for further functional group modifications if necessary.
- The use of thioester intermediates and subsequent oxidation steps expands the synthetic flexibility to access analogs with varied substituents on the imidazo-oxazine scaffold.
- Reported yields vary from moderate to high, reflecting the optimization of reaction conditions in different steps.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Notes | Yield Range (%) |
|---|---|---|---|
| Cyclization of aminophenol | Benzyl chloroformate, NaHCO3 (3M), RT, 15 h | Mild conditions, selective ring closure | 70-79 |
| Acylation with acetic anhydride | Acetic anhydride, water, RT, 30 min | Efficient ethanone introduction | Not specified |
| Thioester formation | KSAc, DMF | High yield intermediate formation | 95 |
| Saponification & cyclization | NaOH (3M), MeOH | Bicyclic compound formation | 26 |
| Oxidation (mCPBA) | mCPBA, CH2Cl2 | Selective oxidation to sulfoxides/sulfones | 26-59 |
| Oxidation (Dess-Martin) | Dess-Martin periodinane | Efficient oxidation to aldehydes/ketones | 82-86 |
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone has various scientific research applications, including its use in chemistry, biology, medicine, and industry. Its unique chemical structure makes it a valuable compound for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which 1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that can be beneficial for various therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
a) 1-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)ethanone
- Structural Difference : Replaces the oxazin oxygen with sulfur, forming a thiazole ring.
- Synonym: SCHEMBL3762990 (CAS: 1257078-94-6) .
b) 1-(6-Chloroimidazo[1,2-B]Pyridazin-3-YL)-Ethanone
Substituent Variations
a) 1-(6-Hydroxyimidazo[2,1-b][1,3]thiazol-5-yl)ethanone
- Structural Difference : Hydroxy group replaces chlorine at position 4.
- CAS: 67073-26-1 .
b) (R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
Complex Derivatives
a) (R)-2-Nitro-7-((3-((((S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl)oxy)methyl)-4-(trifluoromethoxy)benzyl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
Comparative Data Table
Biological Activity
1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone is a compound of growing interest due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer and antimicrobial effects, as well as its mechanisms of action.
- Molecular Formula : C16H23N3O4
- Molecular Weight : 321.37 g/mol
- CAS Number : 187235-55-8
Anticancer Activity
Recent studies have shown that derivatives of imidazo[2,1-b][1,3]oxazine exhibit significant anticancer properties. For example, a related class of compounds demonstrated differential inhibition of breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3), with IC50 values ranging from 0.09 to 157.4 µM across various cell lines .
Table 1: IC50 Values of Related Compounds in Breast Cancer Cell Lines
| Compound | MCF-7 (µM) | CAMA-1 (µM) | HCC1954 (µM) | SKBR-3 (µM) |
|---|---|---|---|---|
| Compound A | 0.30 | 0.16 | 0.51 | 0.09 |
| Compound B | 157.4 | 139 | 157.2 | 93.08 |
These findings suggest that the imidazo[2,1-b][1,3]oxazine scaffold may be a promising lead for developing new anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, imidazo[2,1-b][1,3]oxazines have shown potential antimicrobial activity. A study indicated that certain derivatives possess effective antibacterial properties against various pathogens, highlighting their potential use in treating infections .
The mechanisms by which these compounds exert their biological effects are still being elucidated. However, several studies suggest that the generation of reactive oxygen species (ROS) plays a critical role in their anticancer activity . The oxidative stress induced by these compounds may lead to apoptosis in cancer cells.
Case Study: Breast Cancer Inhibition
A notable study evaluated the effects of several imidazo[2,1-b][1,3]oxazine derivatives on breast cancer cell lines. The results indicated that compounds with specific substitutions at the C-2 position exhibited enhanced inhibitory effects on cell proliferation compared to their unsubstituted counterparts .
Research Findings on Antimicrobial Properties
Another study focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in agar diffusion assays, suggesting strong antibacterial activity .
Q & A
How can the synthesis of 1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone be optimized to improve yield and purity?
Level: Basic
Methodological Answer:
Optimization involves controlling reaction parameters such as temperature, solvent choice, and catalyst use. For example:
- Temperature: Reactions are typically conducted under reflux (e.g., 45–80°C) to ensure complete conversion while minimizing side reactions .
- Catalysts: Anhydrous potassium carbonate or palladium-based catalysts can improve coupling efficiency in multi-step syntheses .
- Solvent: Polar aprotic solvents like dioxane or dichloromethane (DCM) enhance solubility and reaction homogeneity .
Post-synthesis purification via column chromatography or recrystallization (e.g., ethanol) is critical for achieving >95% purity .
What analytical techniques are most effective for confirming the structural integrity of this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify the chloroimidazole and ethanone moieties. For example, the ethanone carbonyl group typically appears at ~200–210 ppm in ¹³C NMR .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion) with an error margin <5 ppm .
- HPLC: Reverse-phase HPLC monitors reaction progress and purity, using C18 columns and UV detection at 254 nm .
How does the chloro substituent influence the compound's reactivity in subsequent chemical modifications?
Level: Advanced
Methodological Answer:
The chloro group at position 6 enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura). Key considerations:
- SNAr Reactions: Requires electron-withdrawing groups (e.g., ethanone) to activate the imidazo-oxazine ring. Amines or thiols can displace chlorine under mild conditions (e.g., 60°C, DMF) .
- Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling with boronic acids, introducing aryl/heteroaryl groups .
- Steric Effects: The chloro group’s position may hinder reactions at adjacent sites, necessitating computational modeling to predict regioselectivity .
What methodologies are recommended for elucidating the three-dimensional conformation of this compound and its derivatives?
Level: Advanced
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction provides precise bond angles and torsional strain data. Crystals are grown via slow evaporation in solvents like ethanol/water mixtures .
- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) predict electronic properties and reactive sites. Software like Gaussian or Schrödinger Suite is used .
- Docking Simulations: Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., kinases), guiding structure-activity relationship (SAR) studies .
How can contradictory data in biological activity assays (e.g., varying IC50 values across studies) be systematically addressed?
Level: Advanced
Methodological Answer:
- Dose-Response Curves: Repeat assays with standardized concentrations (e.g., 0.1–100 µM) and multiple replicates to assess reproducibility .
- Cell Line Validation: Use authenticated cell lines (e.g., ATCC) to rule out variability due to genetic drift .
- Statistical Analysis: Apply ANOVA or Student’s t-test to determine significance (p < 0.05). Meta-analysis of published data identifies trends obscured by experimental noise .
- Assay Conditions: Control pH, temperature, and serum content to minimize confounding factors .
What experimental approaches are used to investigate the compound's mechanism of action in target binding?
Level: Advanced
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (kon/koff) to purified proteins (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Cellular Thermal Shift Assay (CETSA): Confirms target engagement in live cells by monitoring protein stabilization upon compound treatment .
- CRISPR-Cas9 Knockouts: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
